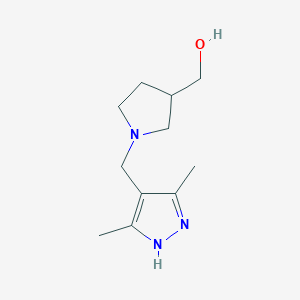

(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol

Description

The compound “(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol” features a pyrrolidin-3-ylmethanol backbone substituted with a 3,5-dimethylpyrazolemethyl group. This structure combines a saturated nitrogen-containing heterocycle (pyrrolidine) with a methanol group and a pyrazole ring, which is known for its aromatic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-8-11(9(2)13-12-8)6-14-4-3-10(5-14)7-15/h10,15H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWCPMXNQYJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol, a derivative of pyrrolidine and pyrazole, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 176.26 g/mol. The structure features a pyrrolidine ring linked to a pyrazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| CAS Number | Not available |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The synthesis process may include alkylation reactions followed by reduction steps to achieve the desired compound structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazole and pyrrolidine. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (human colorectal carcinoma) cells.

In vitro assays demonstrated that certain derivatives reduced cell viability significantly compared to control groups. For example, one study reported that a compound similar to our target reduced A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure .

Antimicrobial Activity

The antimicrobial properties of this class of compounds have also been investigated. Compounds featuring the pyrazole moiety have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In particular, derivatives with specific substitutions on the pyrazole ring exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, it was found that those with additional functional groups on the pyrrolidine ring exhibited enhanced anticancer activity. The study utilized an MTT assay to assess cell viability post-treatment with the compounds .

Case Study 2: Antimicrobial Screening

Another significant study screened several pyrazole-pyrrolidine derivatives against clinically relevant bacterial strains. The results indicated that while some compounds showed no activity against Gram-negative bacteria, others were effective against Gram-positive strains, suggesting a selective antimicrobial profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences

Compound 10a’s azo group (N=N) and carbonyl contrast with the target’s direct methylene linkage and alcohol group, impacting solubility and reactivity.

Synthetic Accessibility :

- HB085 is commercially available, suggesting a streamlined synthesis (e.g., nucleophilic substitution on pyrrolidine). The target compound likely requires alkylation of pyrrolidine with a pre-functionalized pyrazolemethyl halide.

- Compound 10a employs azo coupling, a method distinct from the target’s likely reductive amination or Grignard pathways .

Physicochemical Properties: The target’s methanol group increases water solubility compared to HB085’s fluoropyridine, which may partition more readily into lipid membranes. Compound 10a’s carbonyl and azo groups could render it prone to hydrolysis or photodegradation, whereas the target’s saturated pyrrolidine and methylpyrazole may enhance stability.

Research Findings

- Biological Relevance : Pyrazole derivatives often exhibit antimicrobial or kinase-inhibitory activity, but direct evidence for the target’s bioactivity is absent in the provided materials. Compound 10a’s synthesis highlights the medicinal chemistry interest in pyrazole hybrids .

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole Derivatives

The pyrazole moiety, specifically the 3,5-dimethyl substitution pattern, is typically constructed by condensation reactions involving hydrazine derivatives and β-diketones or β-ketoesters.

Hydrazine Condensation Route:

A common approach involves reacting hydrazine monohydrate with pentane-2,4-dione (2,4-PD) under reflux in ethanol to yield 3,5-dimethylpyrazole derivatives. This method provides high yields and is well-documented for producing 3,5-dimethylpyrazole cores efficiently.Beta-Ketoester Approach:

Another method uses the reaction of aminopyrazole derivatives with diethyl malonate or other β-ketoesters under basic conditions (e.g., sodium ethanolate), forming pyrazole rings substituted at the 3,5-positions. This method is exemplified in multi-step syntheses where diethyl malonate reacts with 5-amino-3-methylpyrazole to yield pyrazole intermediates with high yields (~89%).

Preparation of Pyrrolidin-3-yl Methanol Derivatives

The pyrrolidine ring bearing a methanol substituent at the 3-position can be synthesized through:

Hydrazide and Pyrrolidinone Derivatives:

Starting from pyrrolidinone derivatives or related carboxylic acid precursors, hydrazide intermediates are formed via reaction with hydrazine monohydrate. Subsequent reduction or functional group transformation yields the pyrrolidin-3-yl methanol moiety.Esterification and Reduction:

Esterification of pyrrolidine carboxylic acids followed by reduction can provide the corresponding alcohols at the 3-position, enabling further functionalization.

Coupling of Pyrazole and Pyrrolidine Units

The key step in synthesizing (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-3-yl)methanol is the linkage of the pyrazole ring to the pyrrolidine via a methylene bridge.

Chloromethylation and Nucleophilic Substitution:

1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride can be prepared by chloromethylation of the pyrazole ring. This intermediate is then reacted with the nucleophilic nitrogen of a pyrrolidin-3-yl methanol derivative under basic conditions to form the desired compound. This nucleophilic substitution is typically conducted in anhydrous solvents like 1,2-dichloroethane with bases such as 2,6-lutidine, sometimes catalyzed by transition metal catalysts or organocatalysts.Radical-Mediated Three-Component Reactions:

Recent advances include visible-light mediated radical processes where chloromethyl pyrazole derivatives, pyrrolidine components, and other reagents undergo a three-component coupling to afford the target molecule with good selectivity and yields (50-65%).

Representative Synthesis Scheme Summary

Detailed Research Findings and Notes

Yields and Selectivity:

The pyrazole formation steps generally yield above 85%, demonstrating efficiency in ring construction. The chloromethylation step is sensitive and often performed with care to avoid over-chlorination or side reactions. The final coupling step yields vary between 50-65%, depending on catalyst choice and reaction conditions.Catalysts and Conditions:

Transition metal catalysts such as palladium complexes are used in related Suzuki coupling reactions for pyrazole derivatives, but for this compound, nucleophilic substitution or radical catalysis is preferred. Organic bases like 2,6-lutidine facilitate the substitution reaction by scavenging HCl formed during the process.Purification:

Products are typically purified by column chromatography using gradients of ethyl acetate in hexanes, with yields confirmed by NMR spectroscopy (1H and 13C) and sometimes mass spectrometry.Structural Confirmation: NMR spectral data confirm the substitution pattern on the pyrazole and the integrity of the pyrrolidine ring with the methanol substituent. Chemical shifts and coupling constants are consistent with literature values for similar compounds.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with pyrazole-binding pockets, as seen in ).

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) relevant to redox activity .

- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the pyrrolidine ring .

- ADMET Prediction : Tools like SwissADME can estimate solubility and metabolic stability, critical for preclinical development .

What strategies are effective in analyzing conflicting spectroscopic data during structural validation?

Advanced Research Question

- NMR Discrepancies : For overlapping signals (e.g., pyrrolidine CH groups), use H-C HSQC or COSY to assign resonances. Compare with literature data for analogous compounds (e.g., ).

- Mass Spectrometry : Employ tandem MS/MS to distinguish isobaric fragments, especially if the molecular ion overlaps with impurities.

- Crystallographic Cross-Validation : If X-ray data conflicts with NMR (e.g., axial vs. equatorial methanol orientation), prioritize the crystallographic model due to its direct spatial resolution .

How should researchers approach the purification of this compound when dealing with polar byproducts?

Basic Research Question

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation. Monitor fractions via LC-MS .

- Solvent Selection : For recrystallization, optimize solvent polarity (e.g., methanol for polar byproducts, dichloromethane/hexane for nonpolar impurities) .

- Derivatization : Temporarily protect the methanol group (e.g., as a TBS ether) to reduce polarity, then deprotect after purification .

What are the key considerations for designing bioactivity assays targeting this compound’s pyrazole-pyrrolidine scaffold?

Advanced Research Question

- Target Selection : Prioritize enzymes/receptors with known pyrazole affinity (e.g., Toll-like receptor 4 (TLR4) inhibitors in or coronavirus proteases in ).

- Assay Conditions : Use pH 7.4 buffers to mimic physiological conditions, as the methanol group may participate in hydrogen bonding .

- Control Experiments : Include structurally similar compounds (e.g., from ) to isolate the contribution of the pyrrolidine-methanol moiety.

How can researchers mitigate degradation during long-term storage of this compound?

Basic Research Question

- Storage : Keep under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation of the pyrrolidine ring .

- Stability Monitoring : Conduct periodic HPLC analyses (e.g., every 6 months) and compare with freshly synthesized batches .

- Lyophilization : For aqueous solutions, lyophilize to a powder and reconstitute in anhydrous DMSO before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.